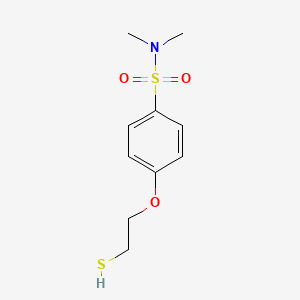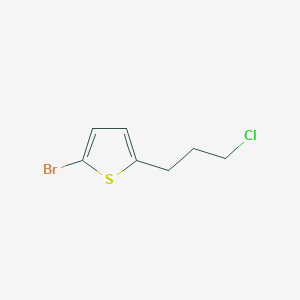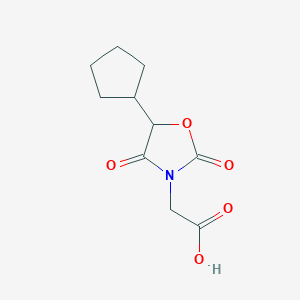![molecular formula C11H12N4S B13211201 ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide](/img/structure/B13211201.png)
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrazole ring, a phenyl group, and a sulfanyl group attached to a methanimidamide moiety. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the pyrazole ring.
Scientific Research Applications
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride
- This compound sulfate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
(4-pyrazol-1-ylphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H12N4S/c12-11(13)16-8-9-2-4-10(5-3-9)15-7-1-6-14-15/h1-7H,8H2,(H3,12,13) |
InChI Key |
CBHIBEBUWMXWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13211126.png)

![1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)
![4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13211139.png)
![5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)

![Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211165.png)
![3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13211184.png)
![5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13211189.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
